molecular formula C16H21ClO3S B1326050 Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate CAS No. 951886-97-8

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate

Cat. No.: B1326050
CAS No.: 951886-97-8
M. Wt: 328.9 g/mol
InChI Key: BUKOPJMMKQGXCC-UHFFFAOYSA-N
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Description

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate is an organic compound with a complex structure, characterized by the presence of a chloro-substituted phenyl ring and a heptanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate typically involves multi-step organic reactions. One common method includes the alkylation of a chloro-substituted phenyl ring with a heptanoate ester. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate exerts its effects involves interactions with specific molecular targets. The chloro and methylthio groups may play a role in binding to enzymes or receptors, influencing biological pathways. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(2-Bromo-4-(methylthio)phenyl)-7-oxoheptanoate
  • Ethyl 7-(2-Chloro-4-(ethylthio)phenyl)-7-oxoheptanoate
  • Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxooctanoate

Uniqueness

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and methylthio groups on the phenyl ring, along with the heptanoate ester, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 7-(2-chloro-4-methylsulfanylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO3S/c1-3-20-16(19)8-6-4-5-7-15(18)13-10-9-12(21-2)11-14(13)17/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKOPJMMKQGXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216641
Record name Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-97-8
Record name Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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